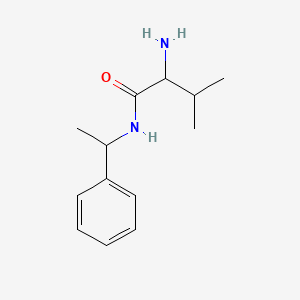

2-amino-3-methyl-N-(1-phenylethyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-3-methyl-N-(1-phenylethyl)butanamide, also known as ACPD, is a chemical compound that belongs to the class of amino acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the brain.

Wirkmechanismus

2-amino-3-methyl-N-(1-phenylethyl)butanamide acts as a potent agonist of mGluRs, which are G protein-coupled receptors that are widely expressed in the brain. There are eight subtypes of mGluRs, which are classified into three groups based on their sequence homology, signal transduction mechanisms, and pharmacological properties. 2-amino-3-methyl-N-(1-phenylethyl)butanamide primarily activates group I mGluRs, which are coupled to the Gq/11 protein and stimulate phospholipase C (PLC) to produce inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum and releases Ca2+ into the cytoplasm, which activates various downstream signaling pathways. DAG activates protein kinase C (PKC), which phosphorylates and modulates the activity of ion channels, receptors, and other proteins.

Biochemical and Physiological Effects:

2-amino-3-methyl-N-(1-phenylethyl)butanamide has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, striatum, and cerebellum. 2-amino-3-methyl-N-(1-phenylethyl)butanamide can enhance or suppress synaptic transmission depending on the type of synapse, the subtype of mGluR, and the level of activity. 2-amino-3-methyl-N-(1-phenylethyl)butanamide can also induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, which are cellular models of learning and memory. 2-amino-3-methyl-N-(1-phenylethyl)butanamide can modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine, which can affect the excitability and plasticity of neural circuits.

Vorteile Und Einschränkungen Für Laborexperimente

2-amino-3-methyl-N-(1-phenylethyl)butanamide has several advantages as a tool for scientific research. It is a potent and selective agonist of mGluRs, which allows for precise control of receptor activation. 2-amino-3-methyl-N-(1-phenylethyl)butanamide is also stable and soluble in water, which facilitates its administration and application. However, there are also some limitations to the use of 2-amino-3-methyl-N-(1-phenylethyl)butanamide. 2-amino-3-methyl-N-(1-phenylethyl)butanamide can have off-target effects and interact with other receptors or ion channels. 2-amino-3-methyl-N-(1-phenylethyl)butanamide can also induce desensitization or internalization of mGluRs, which can affect the duration and magnitude of its effects.

Zukünftige Richtungen

There are several future directions for the study of 2-amino-3-methyl-N-(1-phenylethyl)butanamide and mGluRs. One direction is to investigate the role of mGluRs in various neurological disorders and to develop drugs that target mGluRs for therapeutic purposes. Another direction is to explore the interactions between mGluRs and other signaling pathways, such as the dopamine and serotonin systems. A third direction is to develop new tools and techniques to study mGluRs and their downstream signaling pathways, such as optogenetics, chemogenetics, and imaging methods. Overall, the study of 2-amino-3-methyl-N-(1-phenylethyl)butanamide and mGluRs has the potential to advance our understanding of the brain and to develop new treatments for neurological disorders.

Synthesemethoden

2-amino-3-methyl-N-(1-phenylethyl)butanamide can be synthesized by the reaction of 2-acetamido-3-methylbutanoyl chloride with phenethylamine. The resulting product can be purified by recrystallization from ethanol. The chemical structure of 2-amino-3-methyl-N-(1-phenylethyl)butanamide is shown below:

Wissenschaftliche Forschungsanwendungen

2-amino-3-methyl-N-(1-phenylethyl)butanamide has been widely used in scientific research as a tool to study the role of mGluRs in synaptic transmission and plasticity. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and acetylcholine. 2-amino-3-methyl-N-(1-phenylethyl)butanamide has also been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Eigenschaften

IUPAC Name |

2-amino-3-methyl-N-(1-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMJEJFJDQFSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)

![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)

![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)